1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene
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Overview
Description
1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene is an organic compound with the molecular formula C11H13NO4 It is characterized by the presence of two methoxy groups and a nitroprop-1-enyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1,3-dimethoxybenzene with 2-nitropropene under acidic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 1,3-dimethoxy-5-(2-aminoprop-1-enyl)benzene .
Scientific Research Applications
1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxy groups can influence the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethoxybenzene: Lacks the nitroprop-1-enyl group, making it less reactive in certain types of reactions.
1,3-Dimethoxy-5-nitrobenzene: Contains a nitro group but lacks the prop-1-enyl moiety, affecting its chemical behavior.
1,4-Dimethoxy-2-methylsulfanyl-5-(2-nitroprop-1-enyl)benzene: Similar structure but with a methylsulfanyl group, leading to different reactivity and applications.
Uniqueness
1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene is unique due to the combination of methoxy and nitroprop-1-enyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1,3-dimethoxy-5-[(E)-2-nitroprop-1-enyl]benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-8(12(13)14)4-9-5-10(15-2)7-11(6-9)16-3/h4-7H,1-3H3/b8-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COWWUDOIMZXGFM-XBXARRHUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC(=CC(=C1)OC)OC)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC(=CC(=C1)OC)OC)/[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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